1-Penten-3-one, 4-methyl-1-phenyl- is an organic compound with the molecular formula and a molecular weight of approximately 174.24 g/mol. It is characterized by a carbonyl group (ketone) and a vinyl group, which contribute to its reactivity and utility in various chemical applications. The compound is also known by other names, including 4-Methyl-1-penten-3-one and Isopropyl vinyl ketone . Its structure features a five-membered carbon chain with a methyl and phenyl substituent, making it a unique member of the ketone family.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further research is necessary to elucidate the specific biological effects of this compound.
Several methods can be employed to synthesize 1-Penten-3-one, 4-methyl-1-phenyl-. Common approaches include:
These methods provide synthetic pathways that are adaptable based on available reagents and desired yields.
1-Penten-3-one, 4-methyl-1-phenyl- finds applications in various fields:
The versatility of this compound allows for its integration into multiple industrial applications.
Interaction studies involving 1-Penten-3-one, 4-methyl-1-phenyl- primarily focus on its reactivity with other chemical species. Investigations may include:
Such studies are essential for determining safe handling procedures and optimizing its use in industrial applications.
Several compounds share structural similarities with 1-Penten-3-one, 4-methyl-1-phenyl-. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Penten-1-one, 4-methyl-1-phenyl | C12H14O | Similar structure but different position of double bond |
| 1-Penten-3-one, 4,4-dimethyl-1-phenyl | C14H18O | Additional methyl groups providing different reactivity |
| (1E)-1-phenyl-1-penten-3-one | C11H12O | Lacks one methyl group; different physical properties |
These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 1-Penten-3-one, 4-methyl-1-phenyl-. Each variant presents distinct reactivity patterns and potential applications based on their structural differences.
The α-bromination-dehydration route remains a cornerstone for synthesizing α,β-unsaturated ketones like 1-penten-3-one, 4-methyl-1-phenyl-. This two-step process involves halogenation at the α-carbon of a precursor ketone followed by base-mediated elimination of hydrogen bromide (HBr).
α-Bromination typically employs acid catalysis to generate an enol intermediate, which reacts with electrophilic bromine. For instance, cyclic ketones undergo bromination using N-bromosuccinimide (NBS) in the presence of ammonium acetate (NH₄OAc) as a neutral catalyst. In ethereal solvents like diethyl ether, this system achieves high yields of α-bromo ketones at ambient temperatures. Acyclic analogues, however, require higher temperatures (80°C) and nonpolar solvents such as carbon tetrachloride to minimize side reactions. The enol-mediated mechanism proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α-position to form a nucleophilic enol. Subsequent bromine attack generates an oxonium ion intermediate, which deprotonates to yield the α-brominated product.
The α-bromo ketone intermediate undergoes dehydrobromination to form the conjugated enone. Pyridine or lithium carbonate in dimethyl sulfoxide (DMSO) efficiently removes HBr, as demonstrated in the synthesis of apoverbenone from a sterically hindered bromo-ketone. This elimination step is highly sensitive to base strength and reaction temperature. For example, lithium bromide and lithium carbonate in DMSO at elevated temperatures promote selective HBr elimination while preserving the carbonyl functionality. The stereoelectronic requirements of the transition state favor antiperiplanar geometry between the β-hydrogen and the leaving bromine atom, ensuring regioselective formation of the α,β-unsaturated system.